molecular formula C6H7BrN2O B2610633 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one CAS No. 898054-56-3

1-(4-bromo-1H-pyrazol-1-yl)propan-2-one

Cat. No.: B2610633
CAS No.: 898054-56-3
M. Wt: 203.039
InChI Key: OMJZQGSHLIJGAR-UHFFFAOYSA-N
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Description

1-(4-bromo-1H-pyrazol-1-yl)propan-2-one is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its bromine substitution at the 4-position of the pyrazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-pyrazole with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 4-bromo-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF).

    Step 2: Add 2-bromoacetone to the solution.

    Step 3: Introduce a base, such as potassium carbonate, to facilitate the reaction.

    Step 4: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.

    Step 5: Purify the product through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 1-(4-substituted-1H-pyrazol-1-yl)propan-2-one derivatives.

    Oxidation: Formation of 1-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

    Reduction: Formation of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.

Scientific Research Applications

1-(4-bromo-1H-pyrazol-1-yl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Comparison with Similar Compounds

    1-(4-chloro-1H-pyrazol-1-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluoro-1H-pyrazol-1-yl)propan-2-one: Contains a fluorine atom, offering different reactivity and properties.

    1-(4-methyl-1H-pyrazol-1-yl)propan-2-one: Methyl substitution provides different steric and electronic effects.

Uniqueness: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromopyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZQGSHLIJGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898054-56-3
Record name 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one
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